4-Bromo-N-(2-fluorobenzyl)benzamide chemical structure and properties
4-Bromo-N-(2-fluorobenzyl)benzamide chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
4-Bromo-N-(2-fluorobenzyl)benzamide is a privileged structural motif in medicinal chemistry, serving as a critical intermediate for the development of bioactive small molecules. Belonging to the N-benzylbenzamide class, this compound integrates two strategic functionalities: a 4-bromo handle for palladium-catalyzed cross-coupling (divergent synthesis) and a 2-fluorobenzyl moiety often employed to modulate lipophilicity and metabolic stability.
This guide provides a comprehensive technical analysis of the compound, detailing robust synthetic protocols, physicochemical properties, and its utility as a scaffold in the discovery of tubulin inhibitors, soluble epoxide hydrolase (sEH) modulators, and ion channel blockers.
Chemical Identity & Physicochemical Properties[1][2]
Structural Analysis
The molecule consists of a central amide linker connecting a para-bromophenyl ring and an ortho-fluorobenzyl group.
-
Bromine (C-4 position): Acts as an electrophilic site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, enabling rapid library expansion.
-
Fluorine (C-2' position): Increases metabolic stability by blocking oxidative metabolism at the benzylic or ortho positions and influences the conformation of the benzyl group via dipole interactions.
Key Data Table
| Property | Value |
| IUPAC Name | 4-Bromo-N-[(2-fluorophenyl)methyl]benzamide |
| Molecular Formula | C₁₄H₁₁BrFNO |
| Molecular Weight | 308.15 g/mol |
| CAS Number | Not widely indexed; often cataloged by structure |
| SMILES | FC1=CC=CC=C1CNC(=O)C2=CC=C(Br)C=C2 |
| LogP (Predicted) | ~3.5 – 3.8 |
| H-Bond Donors/Acceptors | 1 / 2 |
| Rotatable Bonds | 3 |
| Physical State | White to off-white crystalline solid |
| Melting Point | 135–140 °C (Typical for analogous benzamides) |
Synthetic Methodology
Two primary pathways are recommended for the synthesis of 4-Bromo-N-(2-fluorobenzyl)benzamide. Method A (Acid Chloride) is preferred for scale-up due to its robustness and cost-efficiency. Method B (Coupling Reagent) is suitable when avoiding harsh acidic byproducts.
Reaction Logic Diagram
The following diagram illustrates the synthetic workflow and the strategic divergence point provided by the bromine handle.
Caption: Synthesis of the core scaffold via acyl substitution and subsequent divergent functionalization pathways.[1]
Method A: Schotten-Baumann Acylation (Standard Protocol)
This protocol utilizes a biphasic system or an organic base to neutralize the HCl byproduct.
Reagents:
-
4-Bromobenzoyl chloride (1.0 equiv)
-
2-Fluorobenzylamine (1.0 equiv)
-
Triethylamine (Et₃N) (1.5 equiv) or 10% NaOH (aq)
-
Dichloromethane (DCM) (Solvent)
Step-by-Step Protocol:
-
Preparation : Dissolve 2-fluorobenzylamine (10 mmol) and Et₃N (15 mmol) in anhydrous DCM (20 mL) in a round-bottom flask. Cool the mixture to 0 °C using an ice bath.
-
Addition : Add a solution of 4-bromobenzoyl chloride (10 mmol) in DCM (5 mL) dropwise over 15 minutes. Note: The reaction is exothermic; control the addition rate.
-
Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor consumption of the amine by TLC (Hexane/EtOAc 3:1).
-
Work-up :
-
Wash the organic layer with 1M HCl (2 × 15 mL) to remove unreacted amine.
-
Wash with sat. NaHCO₃ (2 × 15 mL) to remove excess acid chloride/acid.
-
Wash with brine, dry over anhydrous MgSO₄, and filter.[2]
-
-
Purification : Concentrate the filtrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via flash column chromatography (SiO₂, 0-20% EtOAc in Hexanes).
Method B: EDC-Mediated Amide Coupling
Recommended for parallel synthesis or when acid chlorides are unstable.
Reagents:
-
4-Bromobenzoic acid (1.0 equiv)
-
2-Fluorobenzylamine (1.1 equiv)
-
EDC[3]·HCl (1.2 equiv)
-
HOBt (1.2 equiv)
-
DIPEA (2.0 equiv)
Protocol Summary: Activate the carboxylic acid with EDC/HOBt in DMF for 30 minutes at RT. Add the amine and DIPEA. Stir overnight. Quench with water to precipitate the product or extract with EtOAc.
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 9.15 | Triplet (br) | 1H | Amide NH |
| 7.85 | Doublet (J=8.5 Hz) | 2H | Benzoyl H-2,6 (Ortho to C=O) |
| 7.70 | Doublet (J=8.5 Hz) | 2H | Benzoyl H-3,5 (Ortho to Br) |
| 7.35 – 7.15 | Multiplet | 4H | Fluorobenzyl aromatic protons |
| 4.55 | Doublet (J=6.0 Hz) | 2H | Benzylic CH₂ |
Interpretation: The diagnostic doublet at ~4.55 ppm confirms the N-benzyl linkage. The downfield shift of the amide NH (~9.15 ppm) indicates hydrogen bonding. The AA'BB' pattern (two doublets) in the 7.70–7.85 range is characteristic of the para-substituted bromophenyl ring.
Mass Spectrometry (ESI-MS)
-
Expected [M+H]⁺ : 308.0 / 310.0 (1:1 ratio due to ⁷⁹Br/⁸¹Br isotopes).
-
Fragmentation : Loss of the benzyl group may show a fragment at m/z ~183/185 (4-bromobenzoyl cation).
Applications in Drug Discovery[3]
SAR Exploration (Structure-Activity Relationship)
This scaffold is extensively used to probe the hydrophobic pockets of target proteins.
-
Tubulin Inhibition : N-benzylbenzamides bind to the colchicine site of tubulin.[5] The 4-bromo group can be replaced with methoxy or ethoxy groups to enhance potency [2].
-
sEH Inhibition : The amide pharmacophore mimics the urea linkage often found in soluble epoxide hydrolase inhibitors. The 2-fluoro group improves metabolic stability compared to unsubstituted benzyl analogues [5].
Divergent Synthesis Workflow
The 4-bromo position allows this molecule to serve as a "parent" for a library of biaryl compounds.
Caption: Strategic functionalization of the 4-bromo handle to probe biological targets.
Safety & Handling
-
Hazards : Irritant to eyes, respiratory system, and skin.
-
PPE : Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust or residual acid chloride vapors.
-
Storage : Store in a cool, dry place. The compound is stable at room temperature but should be kept away from strong oxidizers.
References
-
BenchChem. (2025).[2] Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. Retrieved from
-
Smolecule. (2026).[5][2] Comprehensive Application Notes and Protocols for N-Benzoylbenzamide Derivatives in Pharmaceutical Intermediate Synthesis. Retrieved from
-
Devarapalli, C. R., & Gopalaiah, K. (2025).[1] Copper-Catalyzed Facile Synthesis of N-Benzylbenzamides from Benzylamines and Aldehydes. ResearchGate. Retrieved from
-
NanoBioLetters. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Retrieved from
-
ACS Publications. (2015).[1][3] N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/PPARγ Modulators. Retrieved from
